molecular formula C23H26N2O7S B2426448 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide CAS No. 1006269-53-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide

Cat. No.: B2426448
CAS No.: 1006269-53-9
M. Wt: 474.53
InChI Key: VIWIMKJQAVNLOG-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide is a synthetic specialty chemical of significant interest in medicinal chemistry and pharmacological research. This molecule is structurally characterized by a benzodioxole group, an acrylamide linker, and a tetrahydroisoquinoline sulfonamide moiety, a scaffold frequently investigated for its potential to interact with various biological targets. The (E)-configuration of the acrylamide double bond is crucial for its molecular geometry and biological activity. Compounds featuring similar structural elements, such as the benzo[1,3]dioxolyl group, are commonly evaluated for use as flavouring agents or for their biological properties, undergoing rigorous safety assessments that include genotoxicity studies and exposure margin calculations to ensure safe handling in research settings . The presence of the sulfonamide group linked to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline suggests potential application in the development of enzyme inhibitors, particularly given the prevalence of this structural motif in ligands for various receptors and enzymes. The acrylamide spacer may function as a Michael acceptor, indicating a potential mechanism of action involving covalent binding to nucleophilic cysteine residues in active sites. This complex structure makes it a valuable compound for probing enzyme function, signal transduction pathways, and for hit-to-lead optimization in drug discovery. This product is strictly labeled For Research Use Only and is not intended for human consumption, diagnostic, or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7S/c1-29-20-12-17-7-9-25(14-18(17)13-21(20)30-2)33(27,28)10-8-24-23(26)6-4-16-3-5-19-22(11-16)32-15-31-19/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,24,26)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWIMKJQAVNLOG-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₅H₁₇N₃O₃S
  • Molecular Weight: 317.37 g/mol
  • IUPAC Name: this compound

This compound features a benzo[d][1,3]dioxole moiety coupled with a sulfonyl group linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline structure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Acrylamide Linkage: The acrylamide functionality is formed through condensation reactions involving appropriate amines and acrylate derivatives.
  • Introduction of the Benzo[d][1,3]dioxole Moiety: This is achieved through electrophilic aromatic substitution or similar methods that allow for the attachment of the dioxole ring.
  • Sulfonyl Group Addition: The sulfonyl group is introduced using sulfonation reactions on the ethylamine derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance:

  • A study on related compounds showed IC₅₀ values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Cell LineIC₅₀ Value (µM)Doxorubicin IC₅₀ (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms underlying the anticancer activity of this compound may include:

  • EGFR Inhibition: Similar compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Induction of Apoptosis: Studies have shown that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Case Studies and Research Findings

  • Study on Related Compounds:
    • A comprehensive study evaluated various benzo[d][1,3]dioxole derivatives for their anticancer properties using cell cycle analysis and apoptosis assays.
    • The results indicated that these compounds could effectively induce cell cycle arrest and promote apoptosis in cancer cell lines .
  • Structure-Activity Relationship (SAR):
    • Research into SAR has revealed that modifications to the dioxole and isoquinoline portions significantly influence biological activity.
    • Substituents on the benzodioxole ring were found to enhance cytotoxicity against specific cancer lines while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide?

  • Methodological Answer : The compound is synthesized via a multi-step protocol:

  • Step 1 : Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with α-bromoacrylic acid in DMF using EDCI as a coupling agent under ice-cooled conditions to form the acrylamide intermediate .
  • Step 2 : Sulfonylation of the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety using sulfonyl chloride derivatives in ethyl acetate or toluene, followed by coupling with the acrylamide intermediate .
  • Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and crystallization from ethanol or acetonitrile .
    • Key Parameters : Reaction temperature (0–60°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for isomer control) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are critical for confirming the acrylamide’s (E)-configuration (e.g., coupling constants J=15.2HzJ = 15.2 \, \text{Hz} for trans-olefin protons) and sulfonamide linkage .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/zm/z 356.20 [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (DMF, acetonitrile) for condensation; toluene or ethyl acetate for sulfonylation .
  • Catalysts : EDCI/HOBt for acrylamide bond formation; phase-transfer catalysts (e.g., tetrabutylammonium bromide) for Z/E isomer separation .
  • Temperature : 0–25°C for condensation; 60°C for sulfonylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent ratio, catalyst loading). Bayesian optimization algorithms can predict optimal conditions with fewer trials .
  • Byproduct Analysis : LC-MS or 19F^{19}F-NMR (if fluorinated analogs exist) identifies impurities. Adjust stoichiometry (e.g., excess sulfonyl chloride) to suppress side reactions .

Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :

  • X-ray Crystallography : Resolves ambiguous proton environments (e.g., overlapping aromatic signals in 1H^1H NMR) by providing exact bond angles and torsional strain data .
  • Dynamic NMR (DNMR) : Detects conformational flexibility (e.g., hindered rotation in sulfonamide groups) causing split signals .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinase domains). Validate with mutagenesis data .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to predict reactivity at the acrylamide’s β-carbon or sulfonamide’s sulfur center .

Q. How to address batch-to-batch variability in biological activity?

  • Methodological Answer :

  • Quality Control Metrics : Enforce strict thresholds for purity (HPLC >98%), residual solvents (GC-MS), and isotopic labeling for traceability .
  • Biological Replicates : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish compound efficacy from synthesis artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.